Fluoranthene-3-14C

Übersicht

Beschreibung

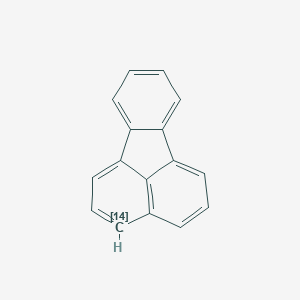

Fluoranthene-3-14C is a radiolabeled derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbon-14 isotope at the third position of the fluoranthene molecule. Fluoranthene itself is a non-alternant, tetracyclic hydrocarbon featuring a combination of naphthalene and benzene rings. It was first isolated from coal tar in 1878 and has since attracted significant attention due to its interesting photophysical and fluorescence properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-3-14C typically involves the incorporation of the carbon-14 isotope into the fluoranthene structure. This can be achieved through various synthetic routes, including:

Cyclization Reactions: Starting from simpler aromatic precursors, cyclization reactions can be employed to form the fluoranthene core. The carbon-14 isotope can be introduced at a specific step in the synthesis.

Labeling Techniques: Carbon-14 labeling can be performed using labeled precursors or through isotope exchange reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Purification Steps: Techniques such as chromatography are used to isolate the desired radiolabeled compound.

Quality Control: Ensuring the radiochemical purity and specific activity of the compound through analytical methods.

Analyse Chemischer Reaktionen

Fluoranthene-3-14C undergoes various chemical reactions, including:

Oxidation: Fluoranthene can be oxidized to form fluoranthenequinone using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can convert fluoranthene to dihydrofluoranthene using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluoranthene structure. Common reagents include halogens and nitrating agents.

Major Products Formed:

Fluoranthenequinone: Formed through oxidation.

Dihydrofluoranthene: Formed through reduction.

Substituted Fluoranthenes: Formed through electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Ecotoxicological Studies

Fluoranthene is commonly used as a model compound in ecotoxicological assessments due to its prevalence in environmental pollution. Research has demonstrated its effects on aquatic organisms, particularly through sediment studies.

- Sediment Toxicity Testing : Fluoranthene-3-14C has been utilized to assess the toxicity of sediments contaminated with PAHs. For instance, a study involving Chironomus riparius showed significant bioaccumulation and toxic effects, indicating its potential risk in freshwater ecosystems .

- Environmental Quality Standards (EQS) : The EQS dossier for fluoranthene highlights its classification as a suspected carcinogen and outlines the need for stringent monitoring of its levels in aquatic environments. The dossier provides a comprehensive review of ecotoxicological data, emphasizing the importance of understanding fluoranthene's impact on human health and ecosystems .

Biodegradation and Mineralization Studies

This compound is instrumental in studying the biodegradation processes of PAHs in various environments.

- Microbial Transformation : Research has shown that specific fungi, such as Cunninghamella elegans, can metabolize fluoranthene effectively. In laboratory conditions, approximately 80% of the compound was transformed within 72 hours, demonstrating the potential for bioremediation strategies using fungal species .

- Soil Mineralization : A study focusing on the mineralization of [3-14C]fluoranthene revealed that temperature significantly influences the degradation rates. Higher temperatures enhanced mineralization efficiency, indicating that environmental conditions play a crucial role in PAH degradation processes .

Metabolic Pathway Investigations

This compound serves as a valuable tracer in metabolic studies to understand how PAHs are processed by living organisms.

- Human Metabolism Studies : Investigations into the metabolism of fluoranthene have shown that it can be detected in urine after consumption of contaminated food products, such as smoked salmon. The metabolic pathways involved provide insights into human exposure risks and the efficiency of excretion mechanisms for PAHs .

Environmental Monitoring and Assessment

The use of radiolabeled compounds like this compound is critical for developing methodologies to monitor environmental contamination levels.

- Analytical Techniques : Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify fluoranthene levels in soil and water samples. Proficiency tests have demonstrated reliable detection methods for fluoranthene among various laboratories, ensuring consistency in environmental assessments .

Data Summary Table

Wirkmechanismus

The mechanism of action of fluoranthene-3-14C involves its interaction with various molecular targets and pathways. In biological systems, fluoranthene can be metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to potential toxic effects. The radiolabeled carbon-14 allows for the tracking of these interactions and the identification of metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Fluoranthene-3-14C can be compared with other similar polycyclic aromatic hydrocarbons, such as:

Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.

Uniqueness of this compound:

Radiolabeling: The presence of the carbon-14 isotope makes this compound unique for use in tracer studies.

Photophysical Properties: Fluoranthene exhibits interesting fluorescence properties, making it useful in materials science and organic electronics.

Biologische Aktivität

Fluoranthene-3-14C, a radiolabeled polycyclic aromatic hydrocarbon (PAH), is widely studied for its biological activity, particularly in relation to its metabolism, toxicity, and ecological impact. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its metabolic pathways, toxicological effects, and implications for environmental health.

Overview of this compound

Fluoranthene is a four-ring PAH that is prevalent in the environment due to incomplete combustion of organic materials. The radiolabeled variant, this compound, is utilized in various studies to trace metabolic processes and assess the compound's fate in biological systems.

Metabolism of this compound

Biotransformation Pathways

Fluoranthene undergoes complex biotransformation processes primarily mediated by microbial and mammalian enzymes. Key metabolic pathways include:

- Oxidation : Initial oxidation reactions lead to the formation of hydroxylated metabolites.

- Ring Cleavage : Further degradation can occur via ring cleavage, resulting in smaller aromatic compounds.

- Conjugation : Metabolites may undergo conjugation with glucuronic acid or sulfate, facilitating excretion.

In a study examining the microbial degradation of Fluoranthene by Sphingobium sp. strain KK22, researchers identified several biotransformation products through liquid chromatography-mass spectrometry (LC-MS) analysis. Notably, this strain was capable of converting Fluoranthene into both hydroxylated and ring-cleaved products .

Table 1: Summary of Biotransformation Products of this compound

| Metabolite Name | Molecular Formula | Description |

|---|---|---|

| 9-Hydroxyfluoranthene | C14H10O | Hydroxylated product from initial oxidation |

| 8-Carboxyfluoranthenyl Acid | C20H12O4 | Resulting from ortho-ring cleavage |

| 2-Formylacenaphthylene-1-carboxylic acid | C14H8O4 | Identified as a product in microbial metabolism |

Toxicological Effects

Acute Toxicity Studies

Fluoranthene has been linked to various toxicological effects in both laboratory animals and humans. In studies involving rodents, exposure to high concentrations of Fluoranthene resulted in liver and kidney damage, as well as alterations in hematological parameters . The National Toxicology Program (NTP) has classified Fluoranthene as a potential carcinogen based on observed tumorigenic effects in long-term studies .

Case Study: Inhalation Exposure

A notable case study examined the inhalation exposure of B6C3F1 mice to Fluoranthene. Results indicated low incidences of tumors in specific organs, suggesting a dose-dependent relationship between exposure levels and carcinogenic risk .

Ecotoxicological Impact

Fluoranthene's persistence in the environment raises concerns regarding its ecological effects. Studies have demonstrated that it can bioaccumulate in aquatic organisms, leading to sub-lethal effects such as impaired growth and reproduction .

Eigenschaften

IUPAC Name |

fluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i5+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPBJHOBDJJJI-RHRFEJLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=[14CH]4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585156 | |

| Record name | (3-~14~C)Fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134459-04-4 | |

| Record name | (3-~14~C)Fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.